molecular formula C6H8N2O B1393039 (1S)-1-(pyrazin-2-yl)ethan-1-ol CAS No. 1334160-87-0

(1S)-1-(pyrazin-2-yl)ethan-1-ol

Cat. No. B1393039
M. Wt: 124.14 g/mol
InChI Key: LRQUNKQRPBWOQQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(pyrazin-2-yl)ethan-1-ol, also known as PZE, is an organic compound with a molecular formula of C4H6N2O. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. PZE is a versatile compound that has been used in a variety of applications, ranging from drug synthesis to industrial processes.

Scientific Research Applications

  • Siderophores

    • Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels.
    • Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .
    • Results or Outcomes : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Pyrazolines

    • Application Summary : Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications .
    • Methods of Application : The design and synthesis of novel fluorescent heterocyclic dyes, including pyrazolines, is a current research area .
    • Results or Outcomes : Pyrazolines could provide a new range of applications that would revolutionize various fields .

properties

IUPAC Name

(1S)-1-pyrazin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQUNKQRPBWOQQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(pyrazin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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